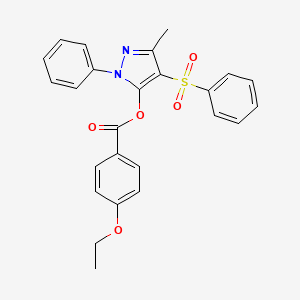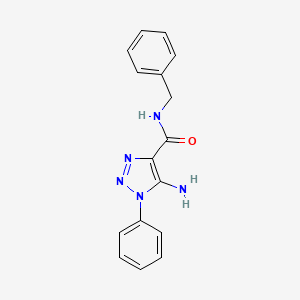
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a 1,4-benzodioxin group, which is a type of aromatic ether. It also contains a 1,3-diazinane ring, which is a type of six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the aromatic 1,4-benzodioxin group and the 1,3-diazinane ring. These groups could potentially influence the compound’s reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the aromatic ether and the diazinane ring could potentially influence the compound’s solubility, melting point, and boiling point .科学的研究の応用
Antitumor Applications
The synthesis of novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines, derived from a similar chemical structure, has shown significant antitumor properties. These compounds have been evaluated by the US National Cancer Institute for their ability to inhibit various human tumor cell lines, with some compounds presenting remarkable activity against numerous cancer cell lines with GI50 values ranging from 0.068 to 0.35 microM in vitro assays (Insuasty et al., 2008).
Antimicrobial Applications
Research on N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides has shown their potential in inhibiting bacterial biofilms, specifically against Escherichia coli and Bacillus subtilis. Some synthesized molecules demonstrated suitable inhibitory action against these bacterial biofilms, along with displaying mild cytotoxicity, indicating their potential as antimicrobial agents (Abbasi et al., 2020).
Anticonvulsant Applications
The synthesis of 5,6-bis aryl 1,2,4-triazines, derived from similar chemical structures, has been explored for their anticonvulsant activity. In vivo studies have shown that some of these compounds are potent molecules when compared with reference drugs like phenytoin sodium, diazepam, and lamotrigine. These findings are based on IR, 1H NMR, 13C NMR, and mass spectroscopic data, indicating their potential as anticonvulsant agents (Mallikarjuna et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-11-8(12(17)15-13(18)14-11)5-7-1-2-9-10(6-7)20-4-3-19-9/h1-2,5-6H,3-4H2,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLHVZXEVYCRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole](/img/structure/B2605995.png)


![2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2605999.png)
![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2606000.png)

![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2606004.png)



![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606009.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2606012.png)
![6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2606014.png)